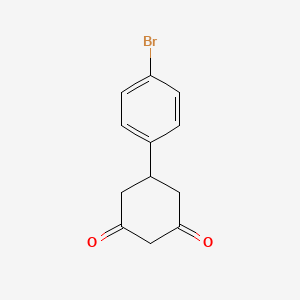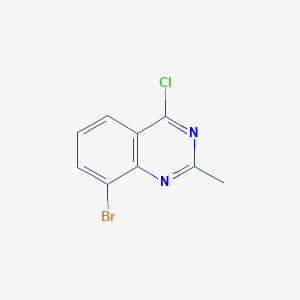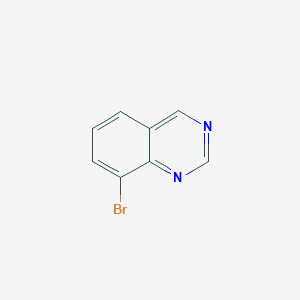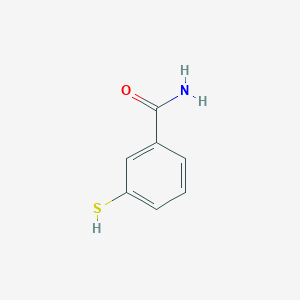
5-ブロモ-1-メチル-1H-ピラゾール
概要
説明
5-Bromo-1-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and a bromine substituent at the 5-position. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .
科学的研究の応用
5-Bromo-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds with potential therapeutic effects, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Agricultural Chemistry: It is employed in the development of agrochemicals, such as herbicides and fungicides.
Material Science: The compound is utilized in the synthesis of novel materials with unique electronic and optical properties.
作用機序
Target of Action
5-Bromo-1-methyl-1H-pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives are known to interact with various biological targets, influencing their reactivity and biological activities .
Mode of Action
It’s known that the structure of pyrazoles can influence their reactivity and the biological activities of targets bearing a pyrazole moiety . For instance, pyrazole derivatives have been reported to inhibit oxidative phosphorylation and energy-dependent calcium uptake .
Biochemical Pathways
Pyrazole derivatives are known to influence various biochemical pathways due to their broad range of chemical and biological properties . For instance, some pyrazole derivatives have been reported to inhibit the oxidation of certain carcinogens .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The action of 5-bromo-1-methyl-1H-pyrazole can be influenced by various environmental factors. For instance, the type of solvent can strongly influence the intermolecular interactions of pyrazole molecules, favoring pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters . This can potentially influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
5-Bromo-1-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . Additionally, it can affect energy-dependent and independent calcium uptake, indicating its potential impact on cellular energy metabolism . These interactions suggest that 5-Bromo-1-methyl-1H-pyrazole can modulate key biochemical pathways, making it a valuable tool in biochemical research.
Cellular Effects
The effects of 5-Bromo-1-methyl-1H-pyrazole on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the oxidative phosphorylation process, which is crucial for ATP production in cells . This inhibition can lead to alterations in cellular energy levels, impacting various cellular functions. Furthermore, its effect on calcium uptake can influence cell signaling pathways that rely on calcium as a secondary messenger .
Molecular Mechanism
At the molecular level, 5-Bromo-1-methyl-1H-pyrazole exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes involved in oxidative phosphorylation, thereby reducing ATP production . This inhibition is likely due to its ability to bind to the active sites of these enzymes, preventing their normal function. Additionally, 5-Bromo-1-methyl-1H-pyrazole may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in energy metabolism and cell signaling .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-1-methyl-1H-pyrazole in laboratory settings are influenced by its stability and degradation over time. Studies have shown that its effects on cellular function can vary depending on the duration of exposure. For instance, prolonged exposure to 5-Bromo-1-methyl-1H-pyrazole can lead to sustained inhibition of oxidative phosphorylation, resulting in long-term changes in cellular energy metabolism . Additionally, its stability in various experimental conditions can affect its efficacy and the reproducibility of results.
Dosage Effects in Animal Models
The effects of 5-Bromo-1-methyl-1H-pyrazole vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and primarily affect cellular energy metabolism. At higher doses, it can induce toxic effects, including disruptions in calcium homeostasis and severe inhibition of ATP production . These adverse effects highlight the importance of careful dosage optimization in experimental studies to avoid potential toxicity while achieving the desired biochemical outcomes.
Metabolic Pathways
5-Bromo-1-methyl-1H-pyrazole is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate energy metabolism. Its inhibition of oxidative phosphorylation suggests that it may interfere with the electron transport chain, a critical component of cellular respiration . Additionally, it may affect metabolic flux by altering the levels of key metabolites involved in energy production and utilization.
Transport and Distribution
The transport and distribution of 5-Bromo-1-methyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . For example, its ability to inhibit calcium uptake suggests that it may be transported by calcium channels or other related transporters, affecting its distribution within the cell .
Subcellular Localization
The subcellular localization of 5-Bromo-1-methyl-1H-pyrazole can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with enzymes involved in oxidative phosphorylation suggests that it may localize to the mitochondria, where these enzymes are predominantly found . This localization is crucial for its inhibitory effects on ATP production and cellular energy metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-pyrazole typically involves the bromination of 1-methylpyrazole. One common method includes the reaction of 1-methylpyrazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of 5-bromo-1-methyl-1H-pyrazole may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The choice of brominating agent and solvent can vary based on cost, availability, and environmental considerations .
化学反応の分析
Types of Reactions
5-Bromo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the methyl group.
Cyclization Reactions: It can be used as a building block in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-azido-1-methyl-1H-pyrazole, while oxidation with hydrogen peroxide can produce 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid .
類似化合物との比較
Similar Compounds
- 3-Bromo-1-methyl-1H-pyrazole
- 4-Bromo-1-methyl-1H-pyrazole
- 1-Methylpyrazole
- 4-Bromopyrazole
Uniqueness
5-Bromo-1-methyl-1H-pyrazole is unique due to the specific position of the bromine substituent, which can significantly influence its chemical reactivity and biological activity compared to other brominated pyrazoles. This positional specificity allows for targeted interactions in biological systems and distinct synthetic applications .
特性
IUPAC Name |
5-bromo-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-7-4(5)2-3-6-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZARUEALSRVVHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591641 | |
| Record name | 5-Bromo-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361476-01-9 | |
| Record name | 5-Bromo-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















